BCTC

Description

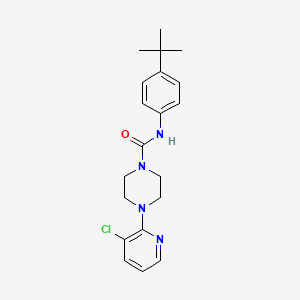

a vanilloid receptor 1 antagonist and analgesic; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGUAPYLUCHQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432997 | |

| Record name | BCTC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393514-24-4 | |

| Record name | N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393514244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BCTC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 393514-24-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pain therapeutics, N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide, widely known as BCTC, has emerged as a pivotal tool for researchers. This in-depth guide serves as a comprehensive resource for scientists and drug development professionals, elucidating the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its engagement with cellular signaling pathways.

Core Mechanism of Action: A Potent and Selective Antagonism of the TRPV1 Receptor

The primary mechanism of action of this compound is its potent and selective antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4] TRPV1, a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous inflammatory mediators, as well as exogenous vanilloids like capsaicin, the pungent component of chili peppers.[2][3][5] By binding to the TRPV1 receptor, this compound effectively blocks its activation, thereby preventing the influx of cations (primarily Ca2+ and Na+) into sensory neurons.[2][3] This blockade of ion influx inhibits the depolarization of nociceptive neurons and the subsequent transmission of pain signals to the central nervous system.[2][3]

This compound has demonstrated its antagonistic properties against various modes of TRPV1 activation. It potently inhibits capsaicin-induced and acid-induced activation of the rat TRPV1 receptor.[1][4] This dual antagonism is a key feature of its pharmacological profile, suggesting its potential therapeutic utility in pain states characterized by both inflammatory and acidic conditions.

Quantitative Analysis of this compound Potency

The potency of this compound as a TRPV1 antagonist has been quantified in several in vitro studies. The following table summarizes the key inhibitory concentration (IC50) values for this compound against rat and human TRPV1 receptors, as well as its activity at the related TRPM8 channel.

| Target | Species | Stimulus | IC50 Value | Reference |

| TRPV1 | Rat | Capsaicin | 35 nM | [1] |

| TRPV1 | Rat | Acid (Protons) | 6.0 nM | [1] |

| TRPM8 | Not Specified | Not Specified | 0.8 µM | [3] |

Downstream Signaling Consequences of this compound-Mediated TRPV1 Inhibition

Activation of the TRPV1 receptor initiates a cascade of intracellular signaling events in nociceptive neurons. A key consequence is the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the central and peripheral terminals of these neurons. These neuropeptides contribute to the phenomena of neurogenic inflammation and pain hypersensitization. This compound, by blocking TRPV1 activation, has been shown to inhibit the release of CGRP and Substance P.

| Neuropeptide | Effect of this compound | IC50 Value | Reference |

| Calcitonin Gene-Related Peptide (CGRP) | Inhibition of Capsaicin-Induced Release | 37.0 nM | |

| Substance P (SP) | Inhibition of Capsaicin-Induced Release | 36.0 nM |

The signaling pathway illustrating the action of this compound is depicted below:

Experimental Protocols

To provide a comprehensive understanding of how the efficacy of this compound is determined, this section outlines the methodologies for key experiments.

In Vitro Antagonism of TRPV1

1. Calcium Imaging Assay:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human TRPV1 receptor.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or vehicle for 15-30 minutes.

-

The plate is then placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is established, after which a TRPV1 agonist (e.g., capsaicin or an acidic buffer) is added to the wells.

-

The change in intracellular calcium concentration is measured as a change in fluorescence intensity.

-

The IC50 value is calculated by plotting the percentage inhibition of the agonist response against the concentration of this compound.

-

2. Whole-Cell Patch Clamp Electrophysiology:

-

Cell Line: HEK293 cells expressing the TRPV1 receptor or primary cultures of dorsal root ganglion (DRG) neurons.

-

Methodology:

-

A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

A TRPV1 agonist is applied to the cell via a perfusion system to elicit an inward current.

-

This compound is then co-applied with the agonist at various concentrations.

-

The reduction in the agonist-induced current is measured, and the IC50 is determined.

-

In Vivo Models of Pain

1. Freund's Complete Adjuvant (CFA)-Induced Inflammatory Pain:

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical stimulus (e.g., using von Frey filaments) is taken.

-

Inflammation is induced by a single intraplantar injection of CFA into the hind paw.

-

Pain behaviors (thermal hyperalgesia and mechanical allodynia) are assessed at various time points after CFA injection (e.g., 24 hours, 48 hours).

-

This compound is administered orally at different doses prior to the behavioral assessment.

-

The reversal of hyperalgesia and allodynia is measured as an increase in paw withdrawal latency or threshold.

-

2. Partial Sciatic Nerve Ligation (PSNL)-Induced Neuropathic Pain:

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Under anesthesia, the sciatic nerve is exposed, and approximately one-third to one-half of the nerve is tightly ligated with a suture.

-

The wound is closed, and the animals are allowed to recover.

-

Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery (e.g., 7 and 14 days).

-

This compound is administered orally, and its effect on the paw withdrawal threshold is measured.

-

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties that contribute to its efficacy in preclinical models. It is orally bioavailable and demonstrates the ability to penetrate the central nervous system (CNS).

| Species | Route of Administration | Key Pharmacokinetic Parameters | Reference |

| Rat | Oral | Orally bioavailable, CNS penetrant |

Conclusion

N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (this compound) is a well-characterized, potent, and selective antagonist of the TRPV1 receptor. Its mechanism of action involves the direct blockade of the TRPV1 ion channel, leading to the inhibition of nociceptive signaling and the release of pro-inflammatory neuropeptides. The quantitative data from in vitro and in vivo studies robustly support its role as a potential analgesic agent for inflammatory and neuropathic pain. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of novel TRPV1 antagonists. Further research, including comprehensive selectivity profiling and clinical evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

Disclaimer

This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compound discussed is for research use only.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chondrex.com [chondrex.com]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of BCTC

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCTC, or 4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Melastatin 8 (TRPM8) receptors.[1] Its ability to modulate these channels, which are critically involved in pain and temperature sensation, has positioned this compound as a valuable tool in pharmacological research and a potential candidate for the development of novel analgesic and anti-inflammatory therapeutics. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, intended to equip researchers with the necessary information to effectively utilize this compound in their studies.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide | [2] |

| Synonyms | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide | [3] |

| Molecular Formula | C20H25ClN4O | [1][2] |

| Molecular Weight | 372.89 g/mol | [1][2] |

| CAS Number | 393514-24-4 | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 156 - 159 ºC | [4] |

| Solubility | Soluble to 100 mM in DMSO and to 40 mM in ethanol. | [1] |

| Purity | ≥98% (HPLC) | |

| UV λmax | 246.00 nm | [4] |

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of similar N-aryl-N'-(pyridin-2-yl)piperazine-1-carboxamides. The following proposed synthesis is a representative example based on common organic chemistry principles and patent literature for analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, starting from commercially available materials.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-(3-Chloropyridin-2-yl)piperazine

-

To a solution of 2,3-dichloropyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add piperazine (2-3 equivalents) and a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (TEA) (2-3 equivalents).

-

Heat the reaction mixture to reflux (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-chloropyridin-2-yl)piperazine.

Step 2: Synthesis of 4-tert-Butylphenyl isocyanate

-

In a well-ventilated fume hood, dissolve 4-tert-butylaniline (1 equivalent) in a dry, aprotic solvent such as toluene or dichloromethane.

-

Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

-

Cool the solution in an ice bath and slowly add a solution of triphosgene (0.4 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2270-2250 cm⁻¹).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

The resulting solution of 4-tert-butylphenyl isocyanate is typically used directly in the next step without further purification.

Step 3: Synthesis of this compound (4-(3-Chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide)

-

To a solution of 1-(3-chloropyridin-2-yl)piperazine (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF), add the freshly prepared solution of 4-tert-butylphenyl isocyanate (1-1.2 equivalents).

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 373.1 |

Reference: Certificate of Analysis[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of this compound. While specific spectra are not publicly available, the expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR (proton NMR) signals:

-

Aromatic protons on the chloropyridinyl ring.

-

Aromatic protons on the tert-butylphenyl ring.

-

Protons of the piperazine ring, likely appearing as two distinct sets of multiplets.

-

A singlet for the tert-butyl group protons.

-

A singlet for the N-H proton of the urea linkage.

Expected ¹³C NMR (carbon NMR) signals:

-

Distinct signals for all carbon atoms in the chloropyridinyl, piperazine, and tert-butylphenyl rings.

-

A signal for the carbonyl carbon of the urea group.

-

Signals for the carbons of the tert-butyl group.

Workflow for Characterization

Caption: Workflow for the characterization of synthesized this compound.

Biological Activity and Experimental Protocols

This compound is a known antagonist of the TRPV1 receptor. Its biological activity is typically assessed by its ability to inhibit the activation of TRPV1 by agonists such as capsaicin or acidic conditions.

In Vitro TRPV1 Antagonist Assay

A common method to evaluate the potency of this compound is to measure its ability to inhibit capsaicin-induced calcium influx in a cell line stably expressing the human TRPV1 receptor, such as HEK293 cells.

Table 3: In Vitro Activity of this compound

| Assay | IC₅₀ (nM) | Species | Reference |

| Capsaicin-induced TRPV1 activation | 35 | Rat | |

| Acid-induced TRPV1 activation | 6.0 | Rat |

Experimental Protocol: Capsaicin-Induced Calcium Influx Assay

-

Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 1 hour at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

-

Capsaicin Challenge: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., 100 nM) to all wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the increase in fluorescence in response to capsaicin for each well. Normalize the data to the vehicle control. Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway of this compound Action

This compound exerts its effect by blocking the TRPV1 channel, thereby preventing the influx of cations (primarily Ca²⁺ and Na⁺) that is normally triggered by stimuli like capsaicin, heat, or protons. This inhibition prevents the depolarization of sensory neurons and the subsequent transmission of pain signals. The activation of TRPV1 is known to be modulated by intracellular signaling pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate the channel and sensitize it.[5][6][7][8]

Caption: this compound's mechanism of action on the TRPV1 signaling pathway.

Conclusion

This compound is a well-established tool for studying the roles of TRPV1 and TRPM8 in various physiological and pathological processes. This guide provides a foundational understanding of its synthesis, characterization, and biological evaluation. The provided protocols and data are intended to facilitate the use of this compound in research settings and to serve as a starting point for the development of novel therapeutics targeting these important ion channels. As with any chemical synthesis and biological experimentation, appropriate safety precautions and experimental controls are paramount.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | C20H25ClN4O | CID 9929425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [pdspdb.unc.edu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. TRPV1 - Wikipedia [en.wikipedia.org]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Profile of BCTC: A Technical Guide to a Potent TRPV1 Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide, commonly known as BCTC. This document is intended for researchers, scientists, and professionals in the field of drug development and pain management, offering an in-depth look at a significant molecule in transient receptor potential vanilloid 1 (TRPV1) research.

Core Chemical and Physical Properties

This compound is a well-characterized, potent, and selective antagonist of the TRPV1 receptor, also known as the capsaicin receptor. Its fundamental properties are summarized below. While extensive biological data is available, specific experimental values for properties such as melting point, boiling point, pKa, and logP are not readily found in publicly available literature.

| Property | Value | Source(s) |

| IUPAC Name | 4-(3-chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide | [1][2] |

| CAS Number | 393514-24-4 | [1][3] |

| Molecular Formula | C₂₀H₂₅ClN₄O | [1][3] |

| Molecular Weight | 372.89 g/mol | [1][3] |

| Purity (Typical) | ≥98% | [1][2][3] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | Not specified in available literature. | |

| Boiling Point | Not specified in available literature. | |

| pKa | Not specified in available literature. | |

| logP | Not specified in available literature. |

Solubility and Stability

The solubility and stability of a compound are critical for its application in both in vitro and in vivo studies.

| Solvent | Solubility | Source(s) |

| DMSO | Up to 100 mM (approx. 74 mg/mL) | [1][3][4] |

| Ethanol | Up to 40 mM | [1][3] |

Storage and Stability: this compound should be stored at room temperature.[3] When in solution, it is recommended to prepare fresh solutions for immediate use; however, solutions can be stored at -20°C for up to one month.[1] The compound is stable for ambient temperature shipping.[1]

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and capsaicin.[5] It also exhibits antagonist activity at the TRPM8 channel, though it is more potent at TRPV1.[1]

| Target | Activity | IC₅₀ Value | Source(s) |

| TRPV1 (rat) | Antagonist (Acid-induced activation) | 6.0 nM | [1][2][3][4][6] |

| TRPV1 (rat) | Antagonist (Capsaicin-induced activation) | 35 nM | [1][2][3][4][6] |

| TRPM8 | Antagonist | 143 nM | [1] |

This compound has been shown to be orally effective and capable of penetrating the central nervous system (CNS).[2][3][6] Its antagonist action at TRPV1 receptors confers significant analgesic properties in various preclinical models of inflammatory and neuropathic pain.[2][3][7][8][9]

Signaling Pathway of TRPV1 and Inhibition by this compound

The activation of the TRPV1 channel by agonists like capsaicin or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx results in depolarization of the sensory neuron membrane, initiating an action potential that is transmitted to the central nervous system and perceived as pain. The rise in intracellular Ca²⁺ also triggers downstream signaling cascades, involving protein kinase A (PKA) and protein kinase C (PKC), which can further sensitize the channel.[5][10] this compound acts as a competitive antagonist, blocking the channel and preventing this cascade of events.

Experimental Protocols

The following sections detail representative protocols for the evaluation of this compound's biological activity.

Protocol 1: In Vitro IC₅₀ Determination via Calcium Imaging

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against agonist-induced TRPV1 activation in a cell-based assay.

Objective: To quantify the potency of this compound in inhibiting capsaicin-induced calcium influx in HEK293 cells stably expressing the rat TRPV1 channel.

Materials:

-

HEK293 cells stably expressing rat TRPV1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

-

Pluronic F-127

-

Capsaicin (agonist)

-

This compound (test compound)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Workflow Diagram:

Procedure:

-

Cell Plating: Seed TRPV1-HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

-

Dye Loading: Prepare a loading solution of a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells, add the loading solution, and incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of 100 µL of Assay Buffer in each well.

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentrations.

-

Assay Measurement: a. Place the cell plate into the fluorescence plate reader. b. Set the instrument to record fluorescence (e.g., Ex/Em ~494/516 nm for Fluo-4). c. Record a stable baseline fluorescence for 10-20 seconds. d. Add 100 µL of the 2x this compound dilutions to the respective wells and incubate for 5-10 minutes. e. Add a fixed concentration of capsaicin (e.g., a concentration that elicits ~80% of the maximal response, EC₈₀) and continue recording the fluorescence signal until the response peaks and plateaus.

-

Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to Ca²⁺ influx. Calculate the percentage inhibition for each this compound concentration relative to control wells (no this compound). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]

Protocol 2: In Vivo Assessment of Analgesic Efficacy in a Rat Model of Thermal Hyperalgesia

This protocol describes a method to evaluate the analgesic effect of this compound in a rat model of inflammation-induced thermal hyperalgesia.[8]

Objective: To determine the minimum effective dose of this compound in reversing thermal hyperalgesia following a mild heat injury in rats.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)

-

Increasing-temperature water bath or plantar test apparatus

-

Animal restraints

Workflow Diagram:

Procedure:

-

Acclimatization and Baseline: Acclimatize rats to the testing apparatus. Measure the baseline thermal paw withdrawal latency or temperature threshold for both hind paws. This is the temperature at which the rat exhibits a nocifensive behavior (e.g., paw licking, flicking).

-

Induction of Hyperalgesia: Induce a mild heat injury by immersing one hind paw of each rat in a water bath set to 51°C for 20 seconds. This procedure reliably induces a significant and lasting decrease in the heat withdrawal threshold.[8]

-

Compound Administration: After the injury, randomly assign rats to treatment groups. Administer this compound (e.g., at doses of 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage.[8]

-

Post-Treatment Assessment: At various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), re-measure the thermal withdrawal threshold of the injured paw.

-

Data Analysis: The primary endpoint is the reversal of the heat injury-induced decrease in withdrawal threshold. Compare the thresholds of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). The minimum effective dose is defined as the lowest dose of this compound that produces a statistically significant increase in the withdrawal threshold compared to the vehicle control.[8]

Conclusion

This compound is a potent, selective, and orally bioavailable TRPV1 antagonist with established efficacy in preclinical models of pain. Its well-defined chemical properties and biological activity make it an invaluable tool for research into the role of TRPV1 in nociception and other physiological processes. The protocols and data presented in this guide offer a robust framework for scientists and researchers to effectively utilize this compound in their studies.

References

- 1. This compound | TRPV1 channel antagonist | Hello Bio [hellobio.com]

- 2. This compound | TRPV Channels | Tocris Bioscience [tocris.com]

- 3. This compound | TRPV Antagonists: R&D Systems [rndsystems.com]

- 4. selleckchem.com [selleckchem.com]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | CAS:393514-24-4 | TRPV1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, this compound and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

BCTC as a Dual Antagonist of TRPM8 and TRPV1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide), a small molecule that has garnered significant interest in the fields of sensory biology and pharmacology. This compound is a potent antagonist of two key transient receptor potential (TRP) channels: the cold-sensing TRPM8 and the heat- and capsaicin-sensing TRPV1. This dual antagonism positions this compound as a valuable tool for studying the roles of these channels in thermosensation, pain, and inflammation, and as a potential lead compound for the development of novel analgesic and anti-inflammatory therapeutics. This document details the chemical properties of this compound, its mechanism of action, and its effects in both in vitro and in vivo models. It also provides detailed experimental protocols for assessing its antagonist activity and diagrams of the relevant signaling pathways.

Chemical and Physical Properties of this compound

This compound is a synthetic compound with the following key properties:

| Property | Value |

| IUPAC Name | 4-(3-chloro-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]-1-piperazinecarboxamide[1] |

| CAS Number | 393514-24-4[1][2] |

| Molecular Formula | C₂₀H₂₅ClN₄O[1][2] |

| Molecular Weight | 372.89 g/mol [3][4] |

| Appearance | White to off-white solid[3] |

| Solubility | Soluble in DMSO and ethanol.[1] |

Mechanism of Action: Dual Antagonism of TRPM8 and TRPV1

This compound exhibits potent antagonist activity at both TRPM8 and TRPV1 channels, albeit with differing potencies depending on the activation stimulus.

TRPM8 Antagonism

TRPM8 is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents like menthol and icilin. Its activation leads to a sensation of cold and is implicated in cold-related pain. This compound acts as a potent antagonist of the TRPM8 channel.

TRPV1 Antagonism

TRPV1 is a non-selective cation channel activated by noxious heat (>43°C), capsaicin (the pungent component of chili peppers), and protons (low pH). It is a key player in the detection and signaling of noxious thermal and chemical stimuli, contributing to inflammatory and neuropathic pain. This compound is a highly potent antagonist of TRPV1, inhibiting its activation by various stimuli.[3]

Quantitative Data: In Vitro Antagonist Activity

The antagonist potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Channel | Species | Activator | IC50 (nM) |

| TRPV1 | Rat | Capsaicin | 35[1] |

| TRPV1 | Rat | Acid (low pH) | 6[1] |

| TRPM8 | Human | Menthol | Not explicitly found |

In Vivo Efficacy in Pain Models

This compound has demonstrated significant analgesic properties in various preclinical models of pain, highlighting its therapeutic potential.

| Pain Model | Species | Administration | Effective Dose (mg/kg) | Key Findings |

| Inflammatory Pain (CFA-induced) | Rat | Oral | 1-30 | Dose-dependent reversal of thermal hyperalgesia and mechanical allodynia. |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Oral | 1-30 | Significant and long-lasting reversal of mechanical and thermal hyperalgesia.[3] |

Signaling Pathways

TRPV1 Signaling and its Inhibition by this compound

Activation of TRPV1 channels on nociceptive sensory neurons leads to the influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials. This signal is transmitted to the central nervous system, leading to the sensation of pain. Downstream of TRPV1 activation, there is a release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the central and peripheral terminals of these neurons, contributing to neurogenic inflammation. This compound blocks the initial activation of the TRPV1 channel, thereby preventing these downstream events.

Caption: TRPV1 signaling cascade and this compound inhibition.

TRPM8 Signaling and its Inhibition by this compound

Activation of TRPM8 channels by cold temperatures or cooling agents also leads to cation influx, membrane depolarization, and the generation of action potentials in a distinct population of sensory neurons, signaling cold sensation to the brain. This compound's antagonism of TRPM8 blocks this initial step.

Caption: TRPM8 signaling cascade and this compound inhibition.

Detailed Experimental Protocols

In Vitro Assessment of this compound's Antagonist Activity using a Fluorometric Imaging Plate Reader (FLIPR) Assay

This protocol describes a common method for assessing the antagonist activity of compounds like this compound on TRP channels expressed in a heterologous system.

Caption: Workflow for FLIPR-based antagonist assay.

Detailed Steps:

-

Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) expressing the human or rat TRPM8 or TRPV1 channel in appropriate culture medium.

-

Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage. Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake and de-esterification.

-

Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the this compound solutions to the wells and incubate for a further 15-30 minutes at room temperature.

-

FLIPR Measurement: Place the plate into the FLIPR instrument. Establish a baseline fluorescence reading.

-

Agonist Addition: Add a pre-determined concentration of the appropriate agonist (e.g., capsaicin for TRPV1, menthol for TRPM8) to all wells simultaneously using the instrument's fluidics.

-

Data Recording: Continuously record the fluorescence intensity before and after agonist addition.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. The inhibitory effect of this compound is measured as a reduction in this fluorescence signal. Calculate the percentage of inhibition for each this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

In Vivo Assessment of Analgesic Efficacy in a Model of Inflammatory Pain

This protocol describes the use of the Complete Freund's Adjuvant (CFA)-induced inflammation model in rats to evaluate the analgesic effects of orally administered this compound.

Caption: Workflow for CFA-induced inflammatory pain model.

Detailed Steps:

-

Animals: Use adult male Sprague-Dawley rats. Acclimatize the animals to the testing environment and handling for several days before the experiment.

-

Baseline Nociceptive Testing:

-

Thermal Hyperalgesia (Hargreaves' Test): Measure the latency of paw withdrawal from a radiant heat source.

-

Mechanical Allodynia (von Frey Test): Determine the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

-

-

Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA emulsion into the plantar surface of one hind paw.

-

Development of Hyperalgesia: Allow 24 to 48 hours for the development of a robust inflammatory response and associated thermal and mechanical hyperalgesia.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. Administer this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) or the vehicle alone.

-

Post-Dose Nociceptive Testing: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess the thermal and mechanical withdrawal thresholds in both the ipsilateral (inflamed) and contralateral (non-inflamed) paws.

-

Data Analysis: The analgesic effect of this compound is quantified as the reversal of the CFA-induced decrease in paw withdrawal latency or threshold. Compare the responses in the this compound-treated groups to the vehicle-treated group. Plot dose-response curves to determine the effective dose range.

Conclusion

This compound is a well-characterized dual antagonist of TRPM8 and TRPV1 channels. Its potent in vitro activity translates to significant analgesic efficacy in preclinical models of inflammatory and neuropathic pain. The detailed methodologies and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and other TRP channel modulators. This information should serve as a valuable resource for scientists and researchers in the fields of pain, inflammation, and drug discovery.

References

In-Depth Technical Guide: Biological Activity of N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BMS-833923/XL139)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide, also known as BMS-833923 and XL139, is a potent and orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, making SMO an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological activity of BMS-833923, detailing its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and clinical data. The information presented is intended to support further research and development of this and similar SMO inhibitors.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the absence of Hh ligands, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival. Dysregulation of the Hh pathway, often through mutations in PTCH or SMO, can lead to constitutive signaling and contribute to the development and progression of various malignancies, including medulloblastoma, basal cell carcinoma, and certain types of pancreatic and esophageal cancers.

BMS-833923 is a selective antagonist of the SMO receptor, effectively blocking the Hh signaling cascade downstream of the Hh ligand-PTCH interaction. Its therapeutic potential lies in its ability to inhibit the growth of Hh pathway-dependent tumors.

Mechanism of Action

BMS-833923 exerts its biological activity by directly binding to the Smoothened (SMO) receptor. This binding prevents the conformational changes in SMO that are necessary for its activation, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors. The inhibition of SMO leads to a reduction in the expression of Hh target genes, such as GLI1 and PTCH1, which are involved in cell proliferation and survival.

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of BMS-833923.

In Vitro Biological Activity

The in vitro activity of BMS-833923 has been characterized in various cell-based and biochemical assays.

Quantitative In Vitro Data

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| SMO Binding Assay | IC50 | 21 nM | Cells expressing SMO | [1] |

| Hh Pathway Inhibition | IC50 | 6 - 35 nM | Cell lines with wild-type or mutant SMO |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

SMO Binding Assay (Competitive Binding)

-

Objective: To determine the concentration of BMS-833923 required to inhibit the binding of a fluorescently labeled ligand to the SMO receptor by 50% (IC50).

-

Methodology:

-

Cells engineered to express the human SMO receptor are incubated with a fixed concentration of a fluorescently labeled cyclopamine derivative (e.g., BODIPY-cyclopamine).

-

Increasing concentrations of BMS-833923 are added to the incubation mixture.

-

After an incubation period to allow for binding equilibrium, the amount of fluorescent ligand bound to the cells is quantified using flow cytometry or a fluorescence plate reader.

-

The data are plotted as the percentage of inhibition versus the log concentration of BMS-833923, and the IC50 value is calculated using a non-linear regression model.

-

Hedgehog Pathway Inhibition Assay (GLI1/PTCH1 Expression)

-

Objective: To measure the functional inhibition of the Hh pathway by quantifying the expression of downstream target genes.

-

Methodology:

-

Cancer cell lines with known Hh pathway activation (e.g., medulloblastoma or pancreatic cancer cell lines) are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of BMS-833923 for a specified period (e.g., 24-48 hours).

-

Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of GLI1 and PTCH1.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

The IC50 value for the inhibition of gene expression is determined by plotting the percentage of inhibition against the log concentration of the compound.

-

Cell Proliferation and Apoptosis Assays

-

Cell Proliferation:

-

Method: Cancer cell lines are treated with BMS-833923 for several days. Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.

-

-

Apoptosis:

-

Method: Apoptosis induction by BMS-833923 can be evaluated by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (e.g., caspase-3/7) using luminometric or colorimetric assays.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of BMS-833923.

In Vivo Biological Activity

The anti-tumor efficacy of BMS-833923 has been demonstrated in preclinical xenograft models of various cancers.

Quantitative In Vivo Data

-

Pharmacodynamic studies in medulloblastoma and pancreatic carcinoma xenograft models have shown robust inhibition of Hh pathway activity with a long duration of action after a single oral dose.

-

This pharmacodynamic effect translates into tumor growth inhibition at well-tolerated doses.

Experimental Protocols

Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor activity of BMS-833923 in a living organism.

-

Methodology:

-

Cell Implantation: Human cancer cells (e.g., medulloblastoma or pancreatic carcinoma) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. BMS-833923 is administered orally at various dose levels and schedules (e.g., once daily).

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Pharmacokinetics

A Phase I clinical trial in subjects with advanced or metastatic solid tumors provided insights into the pharmacokinetic profile of BMS-833923 in humans.

Human Pharmacokinetic Parameters

| Parameter | Observation | Dose Range |

| Dose Proportionality | Dose-proportional between 30, 60, and 120 mg doses. Greater than dose-proportional between 120 and 240 mg. | 30 - 240 mg |

| Terminal Half-life (t½) | > 7 days | All dose cohorts |

| Accumulation | 3-6 fold between day 1 and day 22 (based on Cmax) | All dose cohorts |

Cmax: Maximum plasma concentration.

Clinical Studies

BMS-833923 has been evaluated in Phase I and Phase II clinical trials.

-

Phase I Study (Advanced/Metastatic Solid Tumors):

-

Dose Escalation: The study evaluated doses from 30 mg to 240 mg.

-

Safety and Tolerability: The treatment was generally well-tolerated. Drug-related adverse events were mostly grade 1 or 2. One patient experienced grade 2 lipase elevation and pancreatitis at the 240 mg dose, which resolved upon withholding the drug.

-

Efficacy: A confirmed partial response was observed in a patient with Gorlin Syndrome. Stable disease for over 11 months was noted in a medulloblastoma patient.

-

Pharmacodynamics: A decrease in GLI1 protein expression in skin biopsies was observed at all dose levels, confirming target engagement.

-

Conclusion

N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BMS-833923/XL139) is a potent and selective inhibitor of the SMO receptor with demonstrated in vitro and in vivo anti-tumor activity in Hh pathway-dependent cancers. Its favorable pharmacokinetic profile, characterized by a long half-life, supports convenient dosing schedules. Early clinical data have shown encouraging signs of activity and a manageable safety profile. This comprehensive technical guide summarizes the key biological data for BMS-833923, providing a valuable resource for researchers and clinicians in the field of oncology and drug development. Further investigation into its efficacy in specific patient populations and in combination with other therapeutic agents is warranted.

References

In Vitro Pharmacology of BCTC: A Technical Guide to its Interaction with Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in nociception and inflammatory pain.[1] Its efficacy in preclinical models of pain has established it as a valuable research tool and a lead compound in the development of novel analgesics. Understanding the detailed in vitro pharmacology of this compound, including its potency, selectivity, and mechanism of action on various ion channels, is critical for its application in research and for the development of next-generation therapeutics.

This technical guide provides a comprehensive overview of the in vitro studies of this compound on ion channels. It summarizes key quantitative data, details common experimental protocols used to characterize its activity, and provides visual representations of its mechanism of action and relevant experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against several ion channels, primarily using electrophysiology and calcium imaging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness.

| Ion Channel | Agonist/Stimulus | Assay Type | Species | IC50 (nM) | Reference |

| TRPV1 | Capsaicin | Calcium Influx | Rat | 35 | |

| Acid (low pH) | Electrophysiology | Rat | 6 | ||

| Capsaicin | CGRP/SP Release | Rat | 37 (CGRP), 36 (SP) | [1] | |

| TRPM8 | Menthol/Cold | Not Specified | Not Specified | 800 |

Table 1: Inhibitory Potency of this compound on TRP Channels. This table summarizes the reported IC50 values for this compound against TRPV1 and TRPM8 channels under different activation conditions.

While this compound is a potent TRPV1 antagonist, its activity on other ion channels, including other members of the TRP family and voltage-gated ion channels (Nav, Cav, Kv), has been investigated to assess its selectivity. Although specific IC50 values are not always available in the public domain, studies have shown that this compound is significantly less potent against other TRP channels like TRPA1 and a broader panel of 74 other ion channels, highlighting its selectivity for TRPV1.[2]

Experimental Protocols

The characterization of this compound's effects on ion channels relies on established in vitro techniques. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to agonists and the blocking effect of antagonists like this compound.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced currents through a specific ion channel (e.g., TRPV1).

Materials:

-

HEK293 cells stably expressing the ion channel of interest (e.g., rat TRPV1).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 adjusted with CsOH.

-

Agonist stock solution (e.g., Capsaicin in DMSO).

-

This compound stock solution (in DMSO).

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply the agonist (e.g., 1 µM capsaicin for TRPV1) to the external solution to evoke a stable inward current.

-

Once a stable baseline current is established, co-apply the agonist with increasing concentrations of this compound.

-

Record the peak inward current at each this compound concentration.

-

-

Data Analysis:

-

Normalize the current responses to the control response (agonist alone).

-

Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

-

Calcium Imaging Assay

This high-throughput method indirectly measures ion channel activity by detecting changes in intracellular calcium concentration using fluorescent indicators.

Objective: To screen for and characterize the inhibitory effect of this compound on calcium-permeable ion channels like TRPV1.

Materials:

-

CHO or HEK293 cells stably expressing the target ion channel.

-

Cell culture medium (e.g., Ham's F12 with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Agonist stock solution.

-

This compound stock solution.

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C.

-

-

Compound Addition:

-

Wash the cells with assay buffer to remove excess dye.

-

Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15 minutes).

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence.

-

Add the agonist to all wells to stimulate the channel.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak - baseline) for each well.

-

Normalize the responses to the control wells (agonist alone).

-

Plot the normalized response as a function of this compound concentration and fit the data to determine the IC50.

-

Mandatory Visualizations

Caption: Mechanism of this compound antagonism on the TRPV1 ion channel.

Caption: General workflow for in vitro screening of ion channel modulators.

Caption: Simplified signaling pathway of TRPV1 activation in nociception.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist. The in vitro studies summarized here, utilizing techniques such as whole-cell patch-clamp electrophysiology and calcium imaging, have been instrumental in defining its pharmacological profile. The detailed protocols and illustrative diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound and other ion channel modulators. Further investigation into the off-target effects of this compound on a wider array of ion channels will continue to refine our understanding of its selectivity and potential therapeutic applications.

References

Pharmacokinetic Profile of BCTC in Preclinical Models: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of N-(4-tert-butylbenzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea (BCTC), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of key pharmacokinetic parameters, experimental methodologies, and relevant signaling pathways. All quantitative data from pivotal preclinical studies in rat models are presented in structured tables for ease of comparison. Detailed experimental protocols are provided to facilitate study replication and methodological assessment. Furthermore, this guide includes visualizations of the TRPV1 signaling pathway and a typical preclinical pharmacokinetic experimental workflow, rendered using the DOT language for clarity and precision.

Introduction

N-(4-tert-butylbenzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea, commonly known as this compound, has emerged as a significant tool in the study of pain and inflammation due to its potent and selective antagonism of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious thermal, chemical, and proton stimuli, making it a prime target for the development of novel analgesic agents.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models is crucial for the interpretation of its pharmacological effects and for predicting its potential clinical utility. This document synthesizes the available preclinical pharmacokinetic data for this compound, with a primary focus on studies conducted in rat models.

Pharmacokinetic Profile of this compound in Rats

The pharmacokinetic properties of this compound have been characterized following both intravenous and oral administration in rats. These studies reveal key parameters that govern its systemic exposure and duration of action.

Intravenous Administration

Following a single intravenous (i.v.) dose of 3 mg/kg in rats, this compound exhibits a plasma half-life of approximately 0.85 hours. The clearance rate was determined to be 5.1 L/h/kg, and the volume of distribution was 5.95 L/kg, suggesting significant distribution into peripheral tissues.[2]

Oral Administration

Oral administration of this compound in rats has been investigated at single doses of 3, 10, and 40 mg/kg. While the 3 mg/kg dose resulted in low but measurable plasma concentrations, significant systemic exposure was observed at the 10 and 40 mg/kg doses.[2] The 40 mg/kg dose yielded a maximum plasma concentration (Cmax) of 1116 ± 271 ng/mL.[2] The oral bioavailability of this compound was calculated to be approximately 25%.

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

| Parameter | Value | Units | Reference |

| Dose | 3 | mg/kg | [2] |

| Plasma Half-Life (t½) | 0.85 ± 0.07 | hours | [2] |

| Clearance (CL) | 5.1 ± 0.71 | L/h/kg | [2] |

| Volume of Distribution (Vd) | 5.95 ± 0.21 | L/kg | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| 3 | Low but measurable | - | - | Not reported | [2] |

| 10 | Significant levels | - | - | Not reported | [2] |

| 40 | 1116 ± 271 | ~2 | ~4000 (estimated from graph) | ~25 | [2] |

Note: Tmax and AUC for the 40 mg/kg dose are estimated from the plasma concentration-time curve presented in Valenzano et al., 2003.

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound in rats, as described by Valenzano et al. (2003).

Animal Models

-

Species: Male Sprague-Dawley rats.

-

Supplier: Charles River Laboratories.

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum, except for a period of overnight fasting prior to dosing.

Drug Formulation and Administration

-

Formulation: this compound was suspended in 25% hydroxypropyl-β-cyclodextrin in sterile water. The formulation was sonicated for 2.5 hours before administration to ensure a uniform suspension.

-

Intravenous (i.v.) Administration: A single dose of 3 mg/kg was administered via the tail vein.

-

Oral (p.o.) Administration: Single doses of 3, 10, or 40 mg/kg were administered by oral gavage.

Blood Sampling

-

Procedure: Blood samples (approximately 1 mL) were collected from the jugular vein at predetermined time points post-dosing. To maintain blood volume, an equal volume of donor plasma was administered after each collection.

-

Anticoagulant: Blood samples were collected in tubes containing EDTA.

-

Plasma Preparation: Plasma was separated by centrifugation and stored frozen until analysis.

Bioanalytical Method

-

Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile. The supernatant was then evaporated and reconstituted in the mobile phase.

-

Chromatography: Separation was achieved on a C18 reversed-phase column with a gradient elution.

-

Detection: Mass spectrometric detection was performed using an electrospray ionization (ESI) source in the positive ion mode. Multiple reaction monitoring (MRM) was used for quantification.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

This compound exerts its pharmacological effect by antagonizing the TRPV1 receptor. The activation of TRPV1 by stimuli such as capsaicin or acid leads to a cascade of intracellular events, primarily initiated by an influx of calcium ions. This influx can activate downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase (CaMK) and the transcription factor cAMP response element-binding protein (CREB), which are implicated in the sensation of pain.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study, from initial planning to data analysis.

Conclusion

The preclinical pharmacokinetic data for this compound in rats indicate that it is orally bioavailable and achieves systemic concentrations sufficient to engage its pharmacological target, the TRPV1 receptor. The compound exhibits a relatively short half-life, which may necessitate specific dosing regimens in longer-term efficacy studies. The detailed experimental protocols provided herein offer a foundation for the design and execution of future preclinical investigations of this compound and other TRPV1 antagonists. The elucidated signaling pathway highlights the mechanism by which this compound is expected to produce its analgesic effects. This comprehensive guide serves as a valuable resource for researchers in the fields of pharmacology, drug discovery, and pain research.

References

The Discovery and Development of BCTC: A Potent VR1 Antagonist

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor 1 (VR1), is a critical non-selective cation channel implicated in the mediation of pain and inflammation. Its activation by various stimuli, including capsaicin, noxious heat, and acidic conditions, has made it a prime target for the development of novel analgesic drugs. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a potent and selective TRPV1 antagonist. This document details its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies utilized in its evaluation.

Introduction

The TRPV1 receptor is predominantly expressed in primary sensory neurons, where it functions as a molecular integrator of painful stimuli.[1] Antagonism of this receptor presents a promising therapeutic strategy for the management of various pain states, including inflammatory and neuropathic pain. This compound emerged from research into piperazine carboxamide derivatives as a highly potent inhibitor of TRPV1 activation.[2] This whitepaper will summarize the key data and experimental protocols that have defined our understanding of this compound as a significant tool compound in pain research.

Physicochemical Properties and Synthesis

This compound is a small molecule with the following properties:

| Property | Value |

| IUPAC Name | N-(4-tert-butylphenyl)-4-(3-chloro-2-pyridinyl)piperazine-1-carboxamide |

| Molecular Formula | C₂₀H₂₅ClN₄O |

| Molecular Weight | 372.89 g/mol |

| CAS Number | 393514-24-4 |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not extensively published in the public domain, a method for its radiosynthesis has been described.[3] This process involves the reaction of the hydrochloride salt of 4-tert-butylaniline with [¹¹C]phosgene to form an isocyanate intermediate. This intermediate is then reacted with 4-(3-chloropyridin-2-yl)tetrahydropyrazine to yield [¹¹C]this compound.[3] This suggests a general synthetic strategy involving the coupling of a substituted aniline with a piperazine derivative.

In Vitro Pharmacology

Potency at Rat TRPV1 Receptors

This compound is a highly potent antagonist of rat TRPV1 receptors, effectively inhibiting activation by both capsaicin and acidic conditions.[2]

| Agonist | IC₅₀ (nM) |

| Capsaicin | 35 |

| Acid (pH 6.0) | 6.0 |

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor. Its ability to inhibit both ligand- and proton-gated activation suggests a mechanism that interferes with the general channel gating process.

In Vivo Pharmacology

This compound has demonstrated significant analgesic efficacy in rodent models of inflammatory and neuropathic pain.

Capsaicin-Induced Pain

In a rat model of capsaicin-induced mechanical hyperalgesia, oral administration of this compound at a dose of 30 mg/kg significantly reduced pain behavior.

Inflammatory Pain

The Complete Freund's Adjuvant (CFA) model is a widely used paradigm to induce inflammatory pain. While specific data for this compound in the CFA model is not detailed in the readily available literature, its efficacy in other inflammatory pain models suggests it would be effective in this assay as well.

Pharmacokinetics in Rats

A study in rats revealed the following pharmacokinetic parameters for this compound:

| Parameter | Value |

| Half-life (t₁/₂) | 0.85 ± 0.07 h |

| Clearance | 5.1 ± 0.71 L/h/kg |

| Volume of Distribution (Vd) | 5.95 ± 0.21 L/kg |

These results indicate that this compound has a relatively short half-life and is well-distributed into peripheral tissues.[4]

Experimental Protocols

In Vitro: Calcium Imaging Assay

This protocol describes a method for assessing the antagonist activity of this compound on TRPV1 channels expressed in a heterologous system.

Objective: To determine the IC₅₀ of this compound against capsaicin-induced calcium influx in HEK293 cells stably expressing rat TRPV1.

Materials:

-

HEK293 cells stably expressing rat TRPV1

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Capsaicin

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader or imaging system

Procedure:

-

Cell Culture: Culture HEK293-rTRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the wells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

-

-

Compound Addition:

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Add a solution of capsaicin (to a final concentration that elicits a robust response, e.g., EC₈₀) to the wells.

-

Record the change in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence upon capsaicin addition is indicative of calcium influx.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo: von Frey Test for Mechanical Allodynia

This protocol details the assessment of mechanical sensitivity in rats.

Objective: To evaluate the effect of this compound on mechanical allodynia in a rat model of pain.

Materials:

-

Von Frey filaments of varying calibrated forces

-

Elevated wire mesh platform

-

Plexiglas enclosures for each animal

-

Test rats

Procedure:

-

Acclimation: Place the rats in the individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

-

Filament Application:

-

Apply the von Frey filaments to the plantar surface of the hind paw.

-

Begin with a filament in the middle of the force range and increase or decrease the force based on the animal's response.

-

A positive response is a sharp withdrawal of the paw.

-

-

Threshold Determination:

-

The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.

-

The pattern of responses is used to calculate the mechanical threshold in grams.

-

-

Drug Administration: Administer this compound (e.g., orally) at the desired dose and time point before re-testing the mechanical threshold.

-

Data Analysis: Compare the paw withdrawal thresholds before and after this compound administration to determine its effect on mechanical allodynia.

In Vivo: Hargreaves Test for Thermal Hyperalgesia

This protocol outlines the measurement of thermal pain sensitivity.

Objective: To assess the effect of this compound on thermal hyperalgesia in a rat model of pain.

Materials:

-

Hargreaves apparatus (radiant heat source)

-

Plexiglas enclosures on a glass plate

-

Test rats

Procedure:

-

Acclimation: Place the rats in the individual enclosures on the glass plate of the Hargreaves apparatus and allow them to acclimate for at least 15-30 minutes.

-

Heat Application:

-

Position the radiant heat source under the glass plate, directly beneath the plantar surface of the hind paw.

-

Activate the heat source. A timer will automatically start.

-

-

Latency Measurement:

-

The timer stops when the rat withdraws its paw from the heat source. This latency is recorded.

-

A cut-off time is set to prevent tissue damage.

-

-

Drug Administration: Administer this compound at the desired dose and time point before re-testing the withdrawal latency.

-

Data Analysis: Compare the paw withdrawal latencies before and after this compound administration to evaluate its effect on thermal hyperalgesia.

Visualizations

TRPV1 Signaling Pathway

References

An In-Depth Technical Guide to BCTC: A Dual TRPM8/TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC), a potent antagonist of both Transient Receptor Potential Melastatin 8 (TRPM8) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels. This document details its chemical properties, molecular structure, and its intricate role in various signaling pathways, with a particular focus on its anti-cancer properties in prostate cancer. Furthermore, this guide presents detailed experimental protocols for assays commonly used to evaluate the efficacy of this compound, intended to serve as a valuable resource for researchers in the fields of oncology, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a small molecule inhibitor with well-defined chemical and physical characteristics crucial for its application in research and potential therapeutic development.

| Property | Value | Citation |